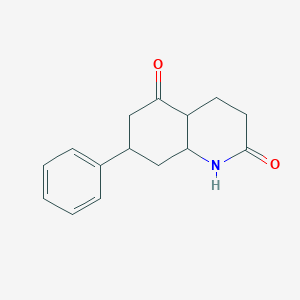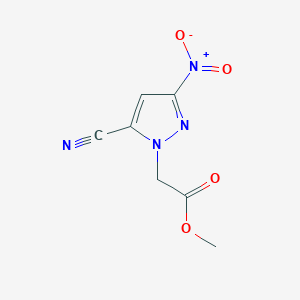![molecular formula C20H27N3O2 B12220856 2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole](/img/structure/B12220856.png)
2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole core, a piperazine ring, and an oxolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.
Attachment of the Oxolane Moiety: The oxolane moiety can be attached through a nucleophilic substitution reaction, where an oxolane derivative reacts with the piperazine ring.
Final Coupling: The final step involves coupling the indole core with the piperazine-oxolane intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) are employed.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) are commonly used
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Coupling Reactions: Biaryl or aryl-alkene derivatives
Scientific Research Applications
2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication by targeting viral proteins .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethyl-1H-indole: Lacks the piperazine and oxolane moieties, making it less versatile in terms of chemical reactivity and biological activity.
5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole: Lacks the dimethyl groups, which may affect its chemical properties and biological activity.
2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-pyrrole: Contains a pyrrole core instead of an indole core, leading to different chemical and biological properties
Uniqueness
The uniqueness of 2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H27N3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H27N3O2/c1-14-15(2)21-19-6-5-16(12-18(14)19)20(24)23-9-7-22(8-10-23)13-17-4-3-11-25-17/h5-6,12,17,21H,3-4,7-11,13H2,1-2H3 |
InChI Key |
WMPOAIVQUNJVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CC4CCCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid](/img/structure/B12220783.png)
![6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12220785.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12220787.png)
![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B12220789.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12220792.png)
![(2S,3S)-2-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B12220795.png)

![3-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12220807.png)
![N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide](/img/structure/B12220811.png)
![2-{[1-(Oxetan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B12220817.png)

![N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12220830.png)
![2-{[1-(Oxolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B12220836.png)
